![molecular formula C13H10INO4S B14148811 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene CAS No. 89303-17-3](/img/structure/B14148811.png)
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is an organic compound that features a benzenesulfonyl group, an iodine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by iodination to add the iodine atomThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-[(Benzenesulfonyl)methyl]-4-amino-1-nitrobenzene.
Oxidation: Formation of benzenesulfonic acid derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene involves its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction, the iodine atom can be substituted, and the benzenesulfonyl group can be oxidized or further functionalized. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzenesulfonyl)methyl]benzoic acid
- Benzenesulfonamide derivatives
- Benzenesulfonic acid derivatives
Uniqueness
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is unique due to the presence of both an iodine atom and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specialized applications .
Properties
CAS No. |
89303-17-3 |
|---|---|
Molecular Formula |
C13H10INO4S |
Molecular Weight |
403.19 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-4-iodo-1-nitrobenzene |
InChI |
InChI=1S/C13H10INO4S/c14-11-6-7-13(15(16)17)10(8-11)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
QLCLVELIIUQITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




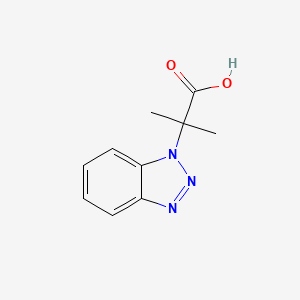
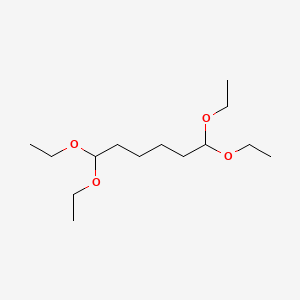
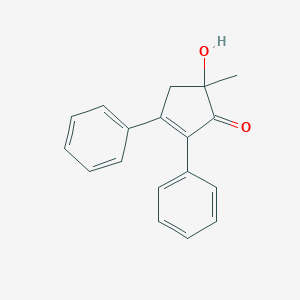
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)

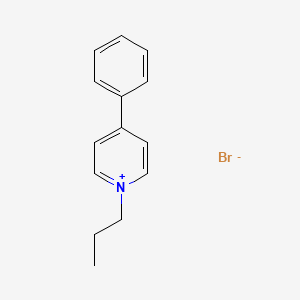
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
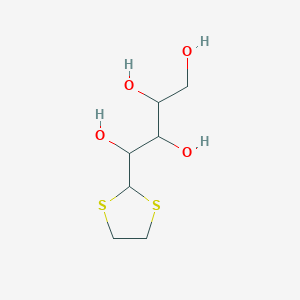
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)
